molecular formula C6H12ClNO B1381179 2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride CAS No. 1780693-48-2

2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride

Cat. No. B1381179
M. Wt: 149.62 g/mol
InChI Key: LUTVSQCTGHUTOO-UHFFFAOYSA-N
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Description

“2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride” is a chemical compound with the CAS Number: 1780693-48-2 . It has a molecular weight of 149.62 .


Molecular Structure Analysis

The InChI Code for “2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride” is 1S/C6H11NO.ClH/c8-6-2-5-1-4 (6)3-7-5;/h4-8H,1-3H2;1H . This code provides a specific representation of the molecule’s structure.

Safety And Hazards

The safety information available indicates that “2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride” has some hazards associated with it. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively.

properties

IUPAC Name

2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-6-2-5-1-4(6)3-7-5;/h4-8H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTVSQCTGHUTOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CN2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride

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